2-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
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Description
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis of novel compounds related to the specified chemical, showing significant antimicrobial activity against various bacteria and fungi. For instance, Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, evaluated for antimicrobial activity, indicating potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Activity
Another pivotal area of application is in anticancer research. Rathish et al. (2012) synthesized novel pyridazinone derivatives with a benzenesulfonamide moiety, demonstrating remarkable activity against various cancer cell lines, including leukemia and non-small cell lung cancer, highlighting its potential as a lead compound for developing new anticancer agents (Rathish et al., 2012).
Oxidation Reactions and Catalysis
The compound has also found application in oxidation reactions and as a component in catalysis. Labinger et al. (1993) explored the oxidation of hydrocarbons by aqueous platinum salts, revealing selective oxidation processes where similar compounds are functionalized, indicating the compound's utility in organic synthesis and industrial applications (Labinger et al., 1993).
Enzyme Inhibition and Biological Potential
Further research delves into enzyme inhibition and the biological potential of derivatives of the specified compound. Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, showing significant enzyme inhibition potential against AChE and BChE enzymes, alongside antioxidant activities. These findings suggest its role in developing therapeutic agents against neurodegenerative diseases (Kausar et al., 2019).
Properties
IUPAC Name |
2-chloro-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-2-27-16-9-7-15(8-10-16)18-11-12-20(24-23-18)28-14-13-22-29(25,26)19-6-4-3-5-17(19)21/h3-12,22H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTNSYKYTZXVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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